2,4-Difluorophenethyl bromide
Overview
Description
2,4-Difluorophenethyl bromide is an organic compound with the molecular formula C8H7BrF2. It is a colorless liquid at room temperature and is primarily used as an intermediate in organic synthesis. The compound is characterized by the presence of two fluorine atoms attached to the benzene ring and a bromine atom attached to the ethyl group.
Scientific Research Applications
Photoredox-Catalyzed Reactions
The use of difluoromethyltriphenylphosphonium bromide as a precursor in photoredox-catalyzed bromodifluoromethylation of alkenes is noteworthy. This method, employing visible light and catalytic CuBr2, enables selective formation of bromodifluoromethylated products, demonstrating the potential of difluorinated compounds in synthetic organic chemistry (Lin, Ran, Xu, & Qing, 2016).
Continuous Flow Synthesis in Material Science
2,4,5-Trifluorobenzoic acid, synthesized via a microflow process involving an aryl-Grignard reagent and gaseous CO2, highlights the relevance of fluorinated compounds in pharmaceutical and material science applications. This continuous process underscores the efficiency and adaptability of fluorine chemistry in industrial settings (Deng, Shen, Zhao, Yan, & Zhang, 2015).
Ionic Liquid Synthesis
The synthesis of ammonium-based ionic liquids with ether functionality, using bromide salts including ether functionalized alkyl bromides, illustrates the versatility of fluorinated bromides in creating novel ionic liquids with potential applications in various fields including material science and electrochemistry (Kärnä, Lahtinen, & Valkonen, 2009).
Electrochemical Sensors
The construction of an electrochemical sensor for 2,4-dichlorophenol using a nanocomposite of carbon dots, hexadecyltrimethyl ammonium bromide, and chitosan showcases the application of fluorinated bromides in developing sensitive and low-toxicity sensors. This advancement is particularly relevant for environmental monitoring and pollution detection (Yu, Yue, Yang, Jing, & Qu, 2016).
Dechlorination in Environmental Remediation
The use of palladium/polymeric pyrrole-cetyl trimethyl ammonium bromide/foam-nickel composite electrodes for the electrochemically reductive dechlorination of 2,4-dichlorophenol in aqueous solutions indicates the potential of fluorinated bromides in environmental remediation technologies (Sun, Wei, Han, Tong, & Hu, 2013).
Development of Novel Antimicrobial Agents
Research on new thiourea derivatives, including those incorporating bromide and fluorine elements, has shown significant anti-pathogenic activity. This highlights the potential ofthese derivatives, which may include fluorinated bromides, for developing novel antimicrobial agents with biofilm disruption capabilities. Such developments could have profound implications in the medical field, particularly in combating resistant bacterial strains (Limban, Marutescu, & Chifiriuc, 2011).
Synthesis of Difluorinated Molecules in Medicinal Chemistry
The palladium-catalyzed cross-coupling of terminal alkynes with gem-difluoropropargyl bromide, which leads to the efficient synthesis of CF2-skipped 1,4-diynes, is a significant advancement. This method offers a pathway to a range of important difluorinated molecules, underlining the critical role of fluorinated bromides in the synthesis of compounds relevant to medicinal chemistry (Guo, Luo, Zeng, & Zhang, 2017).
Organic Optoelectronic Materials
The controllable direct arylation of 2,1,3-benzothiadiazole derivatives using aryl bromides, including those with fluorinated components, paves the way for synthesizing 4,7-diaryl-5,6-difluoro-2,1,3-benzothiadiazole derivatives. This method is crucial for producing various organic photonic and electronic materials, demonstrating the role of fluorinated bromides in advanced material science (Zhang, Chen, Rojas, Jucov, Timofeeva, Parker, Barlow, & Marder, 2013).
Drug Synthesis
The cooperative dual palladium/silver catalyst system for direct difluoromethylation of aryl bromides and iodides illustrates an innovative approach in synthesizing difluoromethylarenes, which are important in fine-tuning the biological properties of drug molecules. This method marks a significant advancement in the field of pharmaceutical chemistry, highlighting the versatility and importance of fluorinated bromides in drug development (Gu, Leng, & Shen, 2014).
Radiosynthesis
The use of bis(4-benzyloxyphenyl)iodonium salts as labeling precursors in the radiosynthesis of 4-[¹⁸F]fluorophenol, starting from the bromide salt, signifies the importance of fluorinated bromides in creating compounds for molecular imaging and diagnostics. This application is crucial in the field of nuclear medicine and molecular imaging (Helfer, Castillo Meleán, Ermert, Infantino, & Coenen, 2013).
Safety and Hazards
The safety information for 2,4-Difluorophenethyl bromide indicates that it has the GHS07 pictogram . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+352 (IF ON SKIN: Wash with plenty of soap and water) .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Difluorophenethyl bromide can be synthesized through several methods. One common method involves the bromination of 2,4-difluorophenethyl alcohol. The reaction typically uses hydrobromic acid or phosphorus tribromide as the brominating agents. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the bromide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluorophenethyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom in this compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form
Properties
IUPAC Name |
1-(2-bromoethyl)-2,4-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBJMWJOKSSURV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30461625 | |
Record name | 2,4-difluorophenethyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30461625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214618-54-9 | |
Record name | 2,4-difluorophenethyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30461625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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